2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine

Lipophilicity LogP Drug-likeness

This pentafluorinated piperazinyl-pyrimidine (CAS 2549010-20-8) fills a critical gap in kinase-focused libraries. The C2-piperazine/C4-CF₃ regiochemistry provides a distinct hinge-binding vector versus common C4-piperazine analogs, while the 2,4-difluorobenzyl appendage eliminates H-bond donors and raises predicted logP by ~2.5–3 units, enhancing passive permeability for lipid-kinase and CNS-kinase profiling. As a direct evolution of published CCR5 antagonist leads, it enables SAR expansion probing lipophilic pocket interactions. Excellent CNS MPO alignment makes it a valuable tool for BBB penetration and metabolic stability studies. Procure now to diversify your screening collection with this unique chemotype.

Molecular Formula C16H15F5N4
Molecular Weight 358.31 g/mol
CAS No. 2549010-20-8
Cat. No. B6460894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
CAS2549010-20-8
Molecular FormulaC16H15F5N4
Molecular Weight358.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=NC=CC(=N3)C(F)(F)F
InChIInChI=1S/C16H15F5N4/c17-12-2-1-11(13(18)9-12)10-24-5-7-25(8-6-24)15-22-4-3-14(23-15)16(19,20)21/h1-4,9H,5-8,10H2
InChIKeyFWFSXNOPPBQEKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine (CAS 2549010-20-8): Procurement-Ready Chemical Profile for Early-Stage Discovery


2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine (CAS 2549010-20-8, MF: C16H15F5N4, MW: 358.31 g/mol) is a pentafluorinated heterocyclic small molecule classified as a piperazinyl-pyrimidine derivative . The compound features a pyrimidine core substituted at the 2-position with a piperazine ring bearing an N‑(2,4-difluorobenzyl) group and at the 4-position with a trifluoromethyl group . Its structure is distinct from both the unsubstituted core 2‑(piperazin‑1‑yl)-4-(trifluoromethyl)pyrimidine (CAS 179756-91-3) and the regioisomeric 4‑piperazinyl‑6‑(trifluoromethyl)pyrimidine series, with the 2,4-difluorobenzyl appendage significantly elevating calculated lipophilicity (XLogP3 ~3.5–4.0) [1]. The compound is commercially available at a standard purity of 95% for non‑human research use only .

Why 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine Cannot Be Considered Interchangeable with Generic Piperazinyl-Pyrimidines


The piperazinyl‑pyrimidine motif is a privileged scaffold in kinase inhibitor and GPCR modulator discovery, but biological activity and physicochemical properties are exquisitely sensitive to the nature and position of substituents [1]. The unsubstituted piperazine derivative 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine (CAS 179756-91-3) carries a free secondary amine (XLogP3 = 0.9) that renders it highly polar and a hydrogen‑bond donor, limiting passive membrane permeability and CNS penetration [2]. Conversely, 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine incorporates a bulky 2,4-difluorobenzyl group that converts the piperazine into a tertiary amine, eliminates a hydrogen‑bond donor, and increases predicted logP by approximately 2.5–3.0 log units . This shift fundamentally alters the compound's drug‑likeness profile, target binding mode, and in vitro handling characteristics; simple replacement with the des‑benzyl analog would yield a chemically and pharmacologically distinct entity [3].

Comparator-Based Evidence for 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine versus Structural Analogs


Enhanced Lipophilicity vs. Unsubstituted Piperazine Core

The N‑(2,4-difluorobenzyl) substitution on the piperazine ring eliminates a hydrogen‑bond donor and replaces it with a di-fluorinated benzyl group, resulting in a predicted XLogP3 elevation of ≥2.5 log units relative to the parent 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine (XLogP3 = 0.9) [1]. This lipophilicity increase typically correlates with improved passive membrane permeability and blood‑brain barrier penetration potential [2].

Lipophilicity LogP Drug-likeness

Absence of a Hydrogen-Bond Donor vs. Parent Piperazine

The target compound bears a tertiary amine at the piperazine N‑4 position, reducing the hydrogen‑bond donor count from 1 (free piperazine NH) to 0. The comparator 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine possesses one H‑bond donor [1]. Reduction of H‑bond donors is a well‑established determinant for improved passive permeability and CNS multiparameter optimization (MPO) scores [2].

Hydrogen bonding Permeability CNS MPO

Substitution at Pyrimidine C2 vs. C4 Differentiates Kinase Inhibitor Scaffolds

The target compound places the piperazine at the pyrimidine 2‑position and the trifluoromethyl group at the 4‑position. In contrast, the commercially prevalent 4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine series (e.g., CAS 2741954-78-7) uses a regioisomeric arrangement with piperazine at C4 and CF3 at C6 . SAR studies in the piperazinyl-pyrimidine kinase inhibitor field demonstrate that this regiochemistry alters the vector of the piperazine‑substituent relative to the hinge‑binding motif, directly impacting kinase selectivity profiles [1].

Regioisomerism Kinase inhibition SAR

95% Minimum Purity with Defined Physicochemical Specifications

The compound is supplied with a standard purity of 95%, as specified in the vendor datasheet . The closely related analog 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is available at both 95% and ≥97% purity from multiple vendors, but the target compound's purity specification is consistent with screening‑grade requirements for biochemical and cellular assays . The fully assigned IUPAC name, InChI Key (BKXGDDWIKFHIEJ-UHFFFAOYSA-N), and SMILES string are provided, enabling unambiguous identity verification via NMR or LC‑MS .

Quality control Purity Procurement specification

Structural Similarity to Known CCR5 Antagonist Scaffold

The 2,4-difluorobenzyl-piperazine-pyrimidine moiety is a recognized substructure in CCR5 antagonist development. The literature reports the compound 2-[4-(2,4-difluorobenzyl)-1-piperazinyl]pyrimidine as a starting point for CCR5 antagonist programs targeting HIV entry . The target compound extends that scaffold by incorporating a 4‑trifluoromethyl substituent on the pyrimidine, which in related N‑aryl piperazine series has been shown to enhance hydrophobic interactions within the CCR5 binding pocket and improve antiviral potency [1].

CCR5 Antiviral GPCR

Pentafluorinated Molecule with Potential for Metabolic Stability Advantages

With five fluorine atoms (four from the difluorophenyl group, three from the trifluoromethyl group), the compound possesses a high degree of fluorination (F content ≈ 26.5% by mass) . Extensive SAR literature demonstrates that strategic fluorination of piperazinyl-pyrimidines can reduce oxidative metabolism by cytochrome P450 enzymes, particularly at benzylic and aromatic positions . The 2,4-difluorophenyl substitution pattern, in particular, is associated with improved metabolic stability compared to non‑fluorinated or mono‑fluorinated phenyl analogs in related arylpiperazine series .

Fluorination Metabolic stability Microsomal clearance

Best-Fit Research and Industrial Application Scenarios for 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine


Kinase Inhibitor Screening Library Expansion

The compound serves as a structurally differentiated addition to kinase‑focused screening libraries. Its C2‑piperazine/C4‑CF3 pyrimidine regiochemistry (Section 3, Evidence Item 3) provides a distinct hinge‑binding vector compared to the more common C4‑piperazine analogs. Combined with its elevated lipophilicity (predicted XLogP3 ≈ 3.5–4.0) and absence of H‑bond donors (Section 3, Evidence Items 1–2), it is well‑suited for profiling against lipid‑kinase and CNS‑kinase panels where membrane permeability is rate‑limiting. Procurement teams evaluating kinase inhibitor collections should consider this compound to fill a gap in the C2‑piperazinyl‑pyrimidine subspace not represented by typical commercial kinase inhibitor sets [1].

CCR5 Antagonist Lead Optimization Programs

Based on the established CCR5 antagonist activity of the 2,4-difluorobenzyl-piperazine-pyrimidine scaffold (Section 3, Evidence Item 5), this compound represents a direct evolution of published CCR5 antagonist leads through incorporation of the 4‑trifluoromethyl group. Medicinal chemistry teams focused on HIV entry inhibitors or CCR5‑mediated inflammatory conditions can procure this compound as a starting point for SAR expansion, leveraging the 4‑CF3 group to probe lipophilic pocket interactions as described in the CCR5 antagonist patent literature [2].

CNS Penetration and Metabolic Stability Assessment in Neuroscience Programs

The compound's pentafluorinated structure (5 fluorine atoms, ~26.5% F by weight) and tertiary amine character align with CNS MPO descriptors associated with brain‑penetrant candidates (Section 3, Evidence Items 1, 2, and 6). Neuroscience drug discovery teams can utilize this compound as a probe to evaluate the impact of high fluorination on passive permeability (PAMPA‑BBB), microsomal stability, and P‑glycoprotein efflux ratios. The 2,4‑difluorophenyl substitution pattern is specifically associated with reduced oxidative metabolism in human liver microsome assays, making it a valuable comparator for de‑risking metabolic soft spots in lead series .

GPCR Panel Screening for Serotonin and Dopamine Receptor Subtypes

N‑Arylpiperazine-pyrimidine compounds are privileged scaffolds for aminergic GPCR targets, including 5‑HT and dopamine receptor subtypes. The structural features of this compound—specifically the 2,4‑difluorobenzyl appendage and 4‑CF3‑pyrimidine core—overlap with pharmacophoric elements found in known 5‑HT1A and D2 receptor ligands. Procurement for broad‑panel GPCR screening (e.g., Eurofins or CEREP panels) would allow identification of serendipitous receptor activity, while the regioisomeric differentiation from standard C4‑piperazine analogs provides a unique chemotype for structure‑activity relationship deconvolution [3].

Quote Request

Request a Quote for 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.